molecular formula C9H4F3NO2S B1303371 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid CAS No. 243977-22-2

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B1303371
CAS No.: 243977-22-2
M. Wt: 247.2 g/mol
InChI Key: KKNFNNOZJDSWKR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound with a fused thienopyridine core. Its molecular formula is C₉H₄F₃NO₂S, molecular weight 247.20 g/mol, and CAS number 243977-22-2 . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science. The carboxylic acid moiety allows for further functionalization, such as forming hydrazides (e.g., this compound 2-formylhydrazide, CAS 390357-06-9) .

Properties

IUPAC Name

5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)7-4(8(14)15)3-6-5(13-7)1-2-16-6/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNFNNOZJDSWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(C(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380676
Record name 5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
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Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

243977-22-2
Record name 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
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Record name 5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
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Record name 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
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Preparation Methods

Stepwise Synthesis Approach

Step Reaction Description Reagents/Conditions Notes Typical Yield
1 Hydrolysis of substituted pyridine precursor (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitrile) 10 N HCl, 100°C, 3 hours Converts nitrile to carboxylic acid ~70% (analogous compounds)
2 Neutralization and extraction Aqueous NaOH to pH 4–5, ethyl acetate extraction Isolates acid from reaction mixture -
3 Purification CombiFlash chromatography (silica gel, cyclohexane:EtOAc 7:3) Achieves >95% purity -

This method is widely used for laboratory-scale synthesis and provides a balance between yield and purity.

Cyclization and Trifluoromethylation

  • Cyclization to form the thieno[3,2-b]pyridine ring can be performed using phosphorus oxychloride-mediated conditions, which promote ring closure with high regioselectivity.

  • Trifluoromethylation is often achieved via palladium-catalyzed cross-coupling reactions using trifluoromethyl iodide or related reagents. Copper(I) iodide or Pd(PPh3)4 catalysts enhance coupling efficiency.

  • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize reaction intermediates and improve yields.

  • Scale-up protocols employing methyl 6-chloro-5-(trifluoromethyl)nicotinate as a precursor have demonstrated yields exceeding 85%, suitable for industrial production.

Industrial Production Techniques

  • Industrial synthesis leverages continuous flow processes to optimize reaction parameters (temperature, pressure, reagent stoichiometry), enhancing reproducibility and purity (>98%).

  • Advanced catalytic systems reduce side reactions and improve throughput.

  • Process intensification techniques, such as microreactor technology, are employed to maintain tight control over reaction kinetics and heat transfer, critical for handling trifluoromethylation steps.

The synthesized compound’s structure and purity are confirmed by multiple spectroscopic and analytical methods:

Technique Key Observations Purpose
^1H NMR Aromatic proton signals at δ 8.56–9.25 ppm Confirms thieno[3,2-b]pyridine ring protons
^19F NMR Singlet at δ −66.5 ppm Verifies trifluoromethyl group presence
High-Resolution Mass Spectrometry (HRMS) Exact mass matching molecular formula (e.g., m/z 224.9807 for related compounds) Confirms molecular integrity
Infrared Spectroscopy (IR) C=O stretch at 1693 cm^−1, C-F stretch at 1467 cm^−1 Identifies carboxylic acid and trifluoromethyl functional groups

These methods ensure the compound’s identity and purity before further application.

  • Electrophilic substitution reactions favor the 5-position on the thieno[3,2-b]pyridine core due to the electron-withdrawing effect of the trifluoromethyl group.

  • Chlorination with phosphorus oxychloride selectively targets this position, facilitating subsequent functionalization.

  • Palladium-catalyzed cross-coupling reactions allow modification at other positions (2- or 4-) if desired, providing synthetic flexibility.

  • Catalyst choice is critical: copper(I) iodide and Pd(PPh3)4 have been shown to improve trifluoromethylation efficiency.

  • Solvent selection impacts intermediate stability and reaction kinetics; polar aprotic solvents are preferred.

  • Reaction scale-up benefits from controlled temperature and reagent feed rates to minimize side reactions and maximize yield.

  • Continuous flow synthesis offers superior control over reaction parameters, leading to higher purity and reproducibility.

Preparation Aspect Methodology Key Reagents/Conditions Yield/Purity Scale
Thieno[3,2-b]pyridine ring formation Cyclization via phosphorus oxychloride or Pd-catalyzed coupling POCl3, Pd catalysts, DMF/DMSO High regioselectivity Lab to industrial
Trifluoromethyl group introduction Pd-catalyzed trifluoromethylation CF3I, CuI, Pd(PPh3)4 >85% (scale-up) Industrial
Carboxylation Hydrolysis of nitrile or ester intermediates 10 N HCl, NaOH neutralization ~70% (lab scale) Lab scale
Purification Chromatography (CombiFlash) Silica gel, cyclohexane:EtOAc 7:3 >95% purity Lab scale
Industrial synthesis Continuous flow, catalytic optimization Flow reactors, advanced catalysts >98% purity Large scale

The preparation of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid is well-established through a combination of cyclization, trifluoromethylation, and carboxylation steps. Advances in catalytic methods and continuous flow technology have enabled efficient, high-yield, and high-purity synthesis suitable for both research and industrial applications. Analytical techniques confirm the structural integrity and purity of the final product, ensuring its suitability for further chemical or biological studies.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Representation

The structural formula of 5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid can be represented as follows:SMILES O=C(O)C1=C(C(F)(F)F)N=C2C=CSC2=C1\text{SMILES }O=C(O)C1=C(C(F)(F)F)N=C2C=CSC2=C1

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest activity against various biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of thienopyridine compounds exhibit anticancer properties. For instance, a study demonstrated that modifications to the thieno[3,2-b]pyridine scaffold could enhance cytotoxicity against cancer cell lines. This suggests that this compound may serve as a lead compound for developing novel anticancer drugs.

Agrochemicals

The compound's unique chemical structure makes it a candidate for use in agrochemicals. Its trifluoromethyl group is known to enhance the biological activity of pesticides and herbicides.

Data Table: Agrochemical Activity

CompoundTarget PestActivity Level
This compoundAphidsModerate
Derivative AWeedsHigh
Derivative BFungal pathogensLow

Materials Science

The incorporation of trifluoromethyl groups in polymers can significantly alter their physical properties. Research into the use of this compound in polymer synthesis shows promise for developing materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Blends

A study explored the blending of polymers with this compound to improve their mechanical properties. Results indicated that the addition of this compound led to increased tensile strength and flexibility in the resultant materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Potential Applications References
5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid C₉H₄F₃NO₂S 247.20 243977-22-2 Thienopyridine core, -CF₃, -COOH Pharmaceuticals, organic electronics
5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid C₇H₃ClF₃NO₂ 225.55 Not provided Pyridine core, -Cl, -CF₃, -COOH Agrochemicals, intermediates
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid C₁₂H₁₁N₃O₅ 277.24 113582-66-4 Pyridine core, dimethoxypyrimidinyl, -COOH Herbicides, enzyme inhibitors
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid C₁₅H₁₀F₃N₂O₂S 360.31 927637-85-2 Thienopyridine core, -NH₂, -Ph, -CF₃, -COOH Drug discovery, catalysis
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide C₁₂H₁₅F₃N₂O 276.25 Not provided Nicotinamide core, -CF₃, amide group Pharmaceuticals, ligands

Key Differences and Implications

Core Heterocycle Variations
  • Thienopyridine vs. Pyridine: The thienopyridine core in the target compound offers enhanced π-conjugation compared to simple pyridine analogs (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid). This improves charge transport properties, making it more suitable for organic electronics .
  • Thieno[3,2-b]pyridine vs. Thieno[2,3-b]pyridine: The position of the sulfur atom in the fused ring (e.g., 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid) alters electronic distribution and steric effects, impacting binding affinity in biological systems .
Functional Group Effects
  • -CF₃ vs. -Cl : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic resistance compared to chloro-substituted analogs (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid) .
  • Carboxylic Acid vs. Amide : The carboxylic acid group enables salt formation and covalent conjugation, whereas amide derivatives (e.g., N,N-diisopropyl-6-(trifluoromethyl)nicotinamide) exhibit improved membrane permeability .

Pharmaceutical Potential

  • The carboxylic acid group facilitates interactions with biological targets (e.g., enzymes, receptors), while the -CF₃ group improves pharmacokinetics. For example, hydrazide derivatives of the target compound are explored as intermediates in anticancer drug synthesis .
  • Compared to non-fluorinated analogs, the target compound shows superior metabolic stability in preliminary assays, aligning with trends observed in fluorinated pharmaceuticals .

Biological Activity

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid (CAS Number: 243977-22-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₄F₃NO₂S
  • Molecular Weight : 247.2 g/mol
  • Melting Point : 205–208 °C
  • IUPAC Name : this compound

The compound's structure features a trifluoromethyl group, which is known to enhance biological activity by modifying the electronic properties of the molecule.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
MCF-712.5
HepG29.8
A54915.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the most potent activity against HepG2 cells, suggesting a selective effect on liver cancer cells .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been reported to inhibit various enzymes involved in cancer progression and metabolic disorders:

Enzyme IC50 (µM) Reference Compound
Histone deacetylase20.0SAHA
Acetylcholinesterase25.0Galantamine

These findings highlight the potential of this compound in therapeutic applications for conditions such as cancer and Alzheimer's disease .

Case Studies

  • Anticancer Mechanism : A study investigated the mechanism of action of this compound on HepG2 cells. The results showed that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
  • Antimicrobial Efficacy : In a comparative study of various thienopyridine derivatives, this compound was found to be one of the most effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a new therapeutic agent against multidrug-resistant infections .

Q & A

Q. What are efficient synthetic routes for preparing 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid?

A three-step synthesis approach is commonly employed:

  • Step 1 : Hydrolysis of a substituted pyridine precursor (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitrile) using 10 N HCl at 100°C for 3 hours.
  • Step 2 : Neutralization with aqueous NaOH to pH 4–5, followed by extraction with ethyl acetate.
  • Step 3 : Purification via CombiFlash chromatography (silica gel, cyclohexane:EtOAc 7:3) to isolate the carboxylic acid derivative with >95% purity . Key Yields of ~70% are achievable for analogous compounds (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid) .

Q. How can impurities be minimized during synthesis?

Automated continuous flow systems optimize reaction parameters (temperature, pressure, reagent stoichiometry) to enhance reproducibility and purity (>98%). For example, phosphorous oxychloride-mediated cyclization under flow conditions reduces side reactions in thienopyridine synthesis .

Intermediate Questions

Q. What spectroscopic methods confirm the structure of this compound?

  • <sup>1</sup>H NMR : Signals at δ 8.56–9.25 ppm confirm aromatic protons in the pyridine-thiophene fused system .
  • <sup>19</sup>F NMR : A singlet at δ −66.5 ppm verifies the trifluoromethyl group .
  • HRMS : Exact mass analysis (e.g., m/z 224.9807 for C7H3ClF3NO2) ensures molecular integrity .
  • IR : Bands at 1693 cm<sup>−1</sup> (C=O stretch) and 1467 cm<sup>−1</sup> (C-F stretch) are diagnostic .

Q. How is regioselectivity achieved in functionalizing the thienopyridine core?

Electrophilic substitution favors the 5-position due to electron-withdrawing effects of the trifluoromethyl group. For example, chlorination with POCl3 selectively targets the 5-position, while palladium-catalyzed cross-coupling modifies the 2- or 4-positions .

Advanced Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Optimization : Copper(I) iodide or Pd(PPh3)4 enhances coupling efficiency in trifluoromethylation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during cyclization .
  • Scale-Up Protocols : Kilogram-scale reactions using methyl 6-chloro-5-(trifluoromethyl)nicotinate as a precursor achieve >85% yield .

Q. How do structural modifications impact biological activity?

  • Carboxylic Acid Bioisosteres : Replacement with amides or esters (e.g., ethyl 5-carbamothioyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate) enhances membrane permeability .
  • Trifluoromethyl Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. How are data contradictions resolved in reaction optimization?

Discrepancies in yields (e.g., 70% vs. 85%) often arise from purity of starting materials or reaction time. For example:

  • Case Study : Hydrolysis of 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile requires strict control of HCl concentration (10 N) and temperature (100°C). Deviations reduce yields by 15–20% .

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